![molecular formula C34H38N4O3 B5003296 4-{[2-(HEPTYLOXY)PHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5003296.png)
4-{[2-(HEPTYLOXY)PHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
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Overview
Description
4-{2-(HEPTYLOXY)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is notable for its potential biological activities, including antioxidant and anticancer properties .
Preparation Methods
The synthesis of 4-{2-(HEPTYLOXY)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction typically yields high to excellent results, and the products can be isolated by simple filtration . Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazoles.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-(HEPTYLOXY)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-{2-(HEPTYLOXY)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with cellular targets. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Known for its use in various chemical reactions and as a building block in organic synthesis.
The uniqueness of 4-{2-(HEPTYLOXY)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(2-heptoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O3/c1-4-5-6-7-16-23-41-29-22-15-14-21-28(29)32(30-24(2)35-37(33(30)39)26-17-10-8-11-18-26)31-25(3)36-38(34(31)40)27-19-12-9-13-20-27/h8-15,17-22,32,35-36H,4-7,16,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSLQXJEAMVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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